Golvatinib functions as a potent, ATP-competitive inhibitor, binding to the kinase domains of its target receptors to block their activity. The table below summarizes its key targets and the biological consequences of their inhibition.
| Target | Reported IC₅₀ | Role in Cancer | Effect of Inhibition |
|---|---|---|---|
| c-Met | 14 nM [1] | Regulates cell migration, invasion, proliferation; confers resistance to other targeted therapies (e.g., VEGFR inhibitors) [2] [3]. | Suppresses tumor cell growth, invasion, and overcomes drug resistance [4] [2]. |
| VEGFR2 | 16 nM [1] | Primary mediator of VEGF-stimulated tumor angiogenesis and endothelial cell proliferation [5]. | Inhibits formation of new tumor blood vessels, starving the tumor [1]. |
| Eph Receptors | Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] | Involved in cell-cell communication, cell morphology, and motility; contributes to cancer progression [4]. | Disrupts processes related to cell shape and metastatic spread [4]. |
| Other Targets (Ron, c-Kit) | Potent inhibitor (specific IC₅₀ not detailed in results) [4] [6] | Ron: related to c-Met; c-Kit: involved in cell proliferation/survival. | Contributes to broad antitumor activity [4]. |
This compound's multi-targeted nature is particularly effective in overcoming HGF-mediated resistance to VEGFR inhibitors. When tumor cells produce high levels of HGF, they can make endothelial cells resistant to drugs like lenvatinib. This compound co-inhibits both c-Met and VEGFR2, restoring anti-angiogenic and antitumor efficacy [2] [7].
This compound inhibits c-Met and VEGFR2 signaling to block tumor-promoting cellular responses.
The proposed mechanism of action is backed by robust preclinical and clinical data.
For researchers seeking to validate these findings, here are the core methodologies.
Workflow for key in vitro experiments to assess this compound activity.
This compound has been evaluated in several early-phase clinical trials, establishing its safety profile and preliminary activity.
| Trial Phase | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Phase I | Advanced solid tumors | MTD: 400 mg QD or 200 mg BID. DLTs included fatigue and elevated liver enzymes. Common AEs: diarrhea, nausea, vomiting, fatigue. Best response: stable disease. | [4] [6] |
| Phase I/II | Hepatocellular carcinoma, Platinum-resistant head and neck cancer | Trials completed or terminated; results not fully reported in available search results. ClinicalTrials.gov IDs: NCT01271504, NCT01332266. | [8] [1] |
Golvatinib's anti-tumor activity stems from its coordinated blockade of two key signaling pathways: the HGF/c-Met axis and the VEGF/VEGFR2 axis.
This compound inhibits c-Met and VEGFR2 signaling, suppressing tumor survival and angiogenesis
This compound has shown promising anti-tumor activity in various preclinical models, with research highlighting its efficacy in overcoming drug resistance.
HGF-induced activation of c-Met in endothelial cells can confer resistance to VEGFR2 inhibitors like Lenvatinib. This compound overcomes this by dual inhibition [1].
Experimental Protocol:
Key Findings:
In multidrug-resistant human uterine sarcoma MES-SA/Dx5 cells, this compound demonstrated direct anti-tumor effects by inducing apoptosis and cell cycle arrest [2].
Experimental Protocol:
Key Findings:
The potency of this compound is demonstrated by its low nanomolar IC50 values against its primary targets.
| Target / Effect | IC50 / Value | Experimental Context |
|---|---|---|
| c-Met Kinase | 14 nM | Inhibition of autophosphorylation in MKN45 gastric cancer cells [3] [4] |
| VEGFR2 Kinase | 16 nM | Inhibition of VEGF-induced phosphorylation in HUVECs [3] [4] |
| Cellular Proliferation (HGF-stimulated) | 17 nM | Inhibition of HUVEC proliferation stimulated by HGF [3] |
| Cellular Proliferation (VEGF-stimulated) | 84 nM | Inhibition of HUVEC proliferation stimulated by VEGF [3] |
| Tumor Cell Growth | 6.2 - 37 nM (IC50) | Growth inhibition of various tumor cell lines (EBC-1, Hs746T, SNU-5, MKN45) [3] |
As of the latest available information, this compound remains an investigational drug and has not received regulatory approval for any indication [5]. Clinical trials recorded for this compound have investigated its potential in treating gastric cancer, solid tumors, hepatocellular carcinoma, and platinum-resistant squamous cell carcinoma of the head and neck [5]. A Phase Ib/II trial studying E7050 in combination with another agent, E7080 (Lenvatinib), for advanced solid tumors and specific cancers was terminated [6]. The status of its clinical development appears limited.
This compound represents a rational multi-targeting strategy in oncology, with compelling preclinical evidence for use in overcoming resistance to VEGF-pathway inhibitors and treating aggressive, multidrug-resistant cancers. Its future clinical development path, however, remains uncertain.
The table below summarizes key findings from a preclinical study that evaluated the efficacy of this compound in combination with Lenvatinib in various human tumor xenograft models in mice [1].
| Tumor Cell Line | Cancer Type | HGF Expression | Treatment Groups (Tumor Growth Inhibition vs. Control) | Key Findings |
|---|---|---|---|---|
| SEKI | Melanoma | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | HGF from tumor cells conferred resistance to VEGFR inhibitor; combination therapy overcame this resistance. |
| IM95m | Gastric | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | Combination showed synergistic antitumor effects, accompanied by decreased tumor vessel density. |
| KP-4 | Pancreatic | High | Lenvatinib (weak effect), Lenvatinib + this compound (synergistic effect) | Combination therapy effective against tumors with high HGF expression. |
| A2780 | Ovarian | Low | Lenvatinib (strong effect), Lenvatinib + this compound (no enhanced effect) | In low-HGF models, adding this compound to Lenvatinib did not provide additional benefit. |
The core methodology from the primary study involves these key steps [1]:
The following diagram illustrates the mechanism by which the HGF/c-Met pathway confers resistance to VEGFR inhibitors like Lenvatinib, and how this compound counteracts this.
Mechanism of HGF-induced resistance to VEGFR inhibitors and this compound's role in combination therapy.
Golvatinib demonstrates potent activity in cellular models, effectively inhibiting kinase phosphorylation and cell proliferation.
The activity of this compound has been characterized across various human cancer cell lines, particularly those with c-Met amplification [1] [2] [3]. The table below summarizes its inhibitory effects.
| Cell Line | Assay Type | IC₅₀ Value | Description |
|---|---|---|---|
| MKN-45 (Gastric) | Cytotoxicity | 37 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |
| EBC-1 (Lung) | Cytotoxicity | 6.2 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |
| Hs746T (Gastric) | Cytotoxicity | 23 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |
| SNU-5 (Gastric) | Cytotoxicity | 24 nM | Inhibition of tumor growth after 3 days (WST-8 assay) [4] [2] |
| HUVEC (Endothelial) | Anti-proliferation | 84 nM | Inhibition of VEGF-induced cell proliferation (WST-1 assay) [4] [5] |
| HUVEC (Endothelial) | Anti-proliferation | 17 nM | Inhibition of HGF-induced cell proliferation (WST-1 assay) [4] [5] |
Kinase Assay & Western Blot Analysis
Cell Viability/Proliferation Assay (e.g., WST-8)
In vivo studies using mouse xenograft models have validated this compound's antitumor efficacy:
This compound is an ATP-competitive small molecule inhibitor that simultaneously targets the c-Met and VEGFR-2 tyrosine kinases [5]. The synergistic inhibition of these pathways delivers a dual attack on tumors by directly targeting cancer cell growth and survival while also disrupting tumor-associated angiogenesis [6].
The diagram below illustrates how this compound inhibits these key signaling pathways.
This compound acts at the receptor level to block key signaling cascades that drive tumor progression.
This compound exemplifies the strategic approach of developing multi-target kinase inhibitors.
This compound is a potent, ATP-competitive dual inhibitor targeting c-Met and VEGFR-2 tyrosine kinases [1]. Its action in the studied cell lines is summarized in the diagram below:
The efficacy of this compound was quantified through kinase inhibition and cell-based assays. The tables below summarize the core quantitative data.
Table 1: this compound Kinase Inhibition and Cellular Efficacy [2] [1] [3]
| Assay Type | Cell Line / System | Stimulus / Target | IC₅₀ / Efficacy Value |
|---|---|---|---|
| Kinase Inhibition | Cell-free system | c-Met | 14 nM |
| Cell-free system | VEGFR-2 | 16 nM | |
| Cellular Growth Inhibition | MKN45 (Gastric Cancer) | - | 37 nM |
| EBC-1 (Lung Cancer) | - | 6.2 nM | |
| Hs746T (Gastric Cancer) | - | 23 nM | |
| SNU-5 (Gastric Cancer) | - | 24 nM | |
| Endothelial Cell Proliferation | HUVEC | VEGF | 84 nM |
| HUVEC | HGF | 17 nM | |
| HUVEC | bFGF | >1000 nM (No inhibition) |
Table 2: this compound in Combination with Lenvatinib [4] [5]
| Assay Type | Cell Line | Experimental Condition | Key Finding |
|---|---|---|---|
| Proliferation & Tube Formation | HUVEC | VEGF + HGF | HGF induced resistance to Lenvatinib. |
| HUVEC | VEGF + HGF + this compound | This compound restored Lenvatinib sensitivity. |
Here are the methodologies for key experiments cited in the search results.
This protocol is used to detect the inhibition of c-Met and VEGFR-2 phosphorylation.
This method measures the cytotoxic effect of this compound on tumor cells.
This protocol demonstrates how this compound counteracts resistance to VEGFR inhibitors.
The table below summarizes the key parameters for administering this compound in mouse xenograft models as described in the literature.
| Parameter | Specification |
|---|---|
| Recommended Dose | 50 mg/kg [1] [2] |
| Route of Administration | Oral gavage (P.O.) [1] [2] |
| Dosing Frequency | Once daily [1] [2] |
| Standard Vehicle | 0.5% Methylcellulose (MC) solution [2] |
| Treatment Duration | Varies by study design; typically until control tumors reach a predefined volume [1] |
The most thoroughly documented application of this compound in animal models is its use in combination with the VEGFR inhibitor lenvatinib (E7080) to overcome resistance to VEGF-targeted therapy [1] [2] [3].
1. Tumor Implantation and Study Initiation
2. Dosing Regimen
3. Endpoint Analysis Key histological and biochemical analyses were performed on harvested tumors to evaluate the combination's mechanism of action [1]:
The rationale for combining this compound with lenvatinib is to simultaneously target multiple signaling pathways that drive tumor angiogenesis and therapy resistance.
The workflow below summarizes the key experimental steps from model establishment to data analysis.
While the preclinical data for the this compound-lenvatinib combination is compelling, its clinical development appears limited. A phase I clinical trial established a maximum tolerated dose (MTD) of 400 mg once daily for this compound monotherapy in humans [4] [5]. However, the search results do not indicate subsequent advanced-phase trials for this specific combination, suggesting it may not have progressed further in clinical development.
The therapeutic strategy is built on the "multitargeting" concept. While lenvatinib potently inhibits VEGF-driven angiogenesis, tumors often activate alternative signaling pathways to escape this blockade [1]. Golvatinib complements lenvatinib by targeting these resistance mechanisms, specifically c-Met, Tie2, and EphB4 [1].
The synergy arises from simultaneously disrupting nascent blood vessels (via lenvatinib) and preventing the vessel stabilization and alternative angiogenic signaling that tumors use to resist treatment (via this compound) [1]. The diagram below illustrates how this combination targets multiple cell types within the tumor microenvironment.
The efficacy of this combination was demonstrated in in vivo studies using human thyroid cancer (K1) and endometrial cancer (AN3CA) xenograft models in nude mice [1]. The table below summarizes the quantitative findings from these experiments.
| Cancer Model | Treatment Groups | Key Findings: Tumor Growth Inhibition | Key Findings: Histological & Mechanistic |
|---|---|---|---|
| K1 (Thyroid) | Vehicle Control | Baseline tumor growth | Established baseline vessel density and perfusion [1] |
| Lenvatinib (30 mg/kg) | Moderate growth inhibition | Reduced CD31+ vessels; some pericytes remain [1] | |
| This compound (25 mg/kg) | Minimal to no effect | No significant impact on vessel structure [1] | |
| Lenvatinib + this compound | >90% inhibition; massive apoptosis | Severe perfusion disruption; loss of pericyte coverage [1] | |
| AN3CA (Endometrial) | Vehicle Control | Baseline tumor growth | Established baseline vessel density and perfusion [1] |
| Lenvatinib (30 mg/kg) | Moderate growth inhibition | Reduced CD31+ vessels [1] | |
| This compound (50 mg/kg) | Minimal to no effect | No significant impact on vessel structure [1] | |
| Lenvatinib + this compound | >90% inhibition; massive apoptosis | Severe perfusion disruption; reduced TEM infiltration [1] |
The combination was well-tolerated in mouse models, with no significant body weight loss or macroscopic changes observed [1].
This protocol is fundamental for evaluating the anti-tumor activity of the combination in vivo.
This protocol assesses the morphological and cellular changes in tumors resulting from treatment.
This in vitro protocol models the interaction between endothelial cells and pericytes, a key process targeted by the drug combination.
The this compound-lenvatinib strategy represents a rational approach to overcome evasive resistance in tumors. Its strength lies in the simultaneous targeting of multiple cell types within the tumor microenvironment. However, it is important to note that the supporting data is currently at the preclinical stage [1].
Future work should focus on:
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. While essential for normal tissue development and wound healing, angiogenesis also plays a pivotal role in cancer progression, enabling tumor growth and metastasis through the development of new blood vessels that supply oxygen and nutrients. The tube formation assay represents a fundamental in vitro method for studying angiogenesis, where endothelial cells cultured on basement membrane extract spontaneously form capillary-like structures in response to angiogenic signals. This assay provides a rapid, quantifiable means to assess the angiogenic potential of cells or the efficacy of anti-angiogenic compounds in a controlled environment. [1]
This compound (also known as E7050) is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases, most notably c-Met and VEGFR-2, both of which are critically involved in angiogenesis and tumor progression. Originally synthesized by Eisai Co., Ltd., this compound demonstrates nanomolar potency against these key targets, with IC₅₀ values of approximately 14 nM for c-Met inhibition in MKN45 cells and 16 nM for VEGFR-2 inhibition in human umbilical vein endothelial cells (HUVECs). [2] [3] This dual targeting strategy is particularly valuable in oncology research, as it addresses multiple pathways simultaneously, potentially overcoming the resistance mechanisms that often develop with single-target agents. This compound has shown promising anti-tumor and anti-angiogenic activity across various experimental models, making it a valuable tool compound for studying angiogenesis mechanisms and developing combination therapies.
This compound exhibits a multi-target inhibition profile that simultaneously disrupts several key pathways involved in angiogenesis and tumor progression. Its primary targets include c-Met (hepatocyte growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), Tie2 (angiopoietin receptor), and EphB4 (ephrin type-B receptor 4). [2] [3] This broad-spectrum activity enables this compound to interfere with multiple aspects of the angiogenic process, from endothelial cell activation to vessel stabilization and maturation.
The signaling pathways affected by this compound collectively regulate critical processes in angiogenesis. VEGFR-2 mediates endothelial cell proliferation, migration, and survival primarily through the PLCγ1, FAK, Src, Akt, JNK, and p38 MAPK cascades. [4] Simultaneously, c-Met activation promotes invasive growth and vessel maturation, while Tie2 and EphB4 signaling contributes to vessel stabilization through pericyte recruitment and endothelial-pericyte interactions. [3] The coordinated inhibition of these interconnected pathways results in a comprehensive anti-angiogenic effect, disrupting both the initiation and maintenance of neovasculature.
Table 1: this compound Primary Kinase Targets and Their Roles in Angiogenesis
| Target | IC₅₀ Values | Primary Ligand | Role in Angiogenesis |
|---|---|---|---|
| c-Met | 14 nM [2] | Hepatocyte Growth Factor (HGF) | Promotes endothelial cell migration, invasion, and vessel maturation |
| VEGFR-2 | 16 nM [2] | Vascular Endothelial Growth Factor (VEGF) | Mediates endothelial proliferation, survival, and permeability |
| Tie2 | Not specified [3] | Angiopoietin-1 and -2 | Regulates vessel stabilization and pericyte coverage |
| EphB4 | Not specified [3] | Ephrin-B2 | Controls arterial-venous specification and vascular remodeling |
The strategic advantage of this compound's multi-targeted approach becomes particularly evident in the context of therapeutic resistance. Tumors often develop evasive resistance to VEGF pathway inhibitors through upregulation of alternative angiogenic factors, including HGF/c-Met and Ang2/Tie2 signaling. [3] By concurrently inhibiting these complementary pathways, this compound potentially circumvents such resistance mechanisms, resulting in more sustained anti-angiogenic effects. This comprehensive pathway inhibition makes this compound particularly valuable for researching combination therapies and understanding adaptive responses in the tumor microenvironment.
The tube formation assay serves as a fundamental in vitro method for evaluating the anti-angiogenic properties of this compound by measuring its ability to disrupt the formation of capillary-like structures by endothelial cells. This assay leverages the innate capacity of endothelial cells to form tubular networks when cultured on basement membrane matrix, mimicking the later stages of angiogenesis. The following protocol has been optimized for use with Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound: [1] [4]
Matrix Preparation: Thaw reduced growth factor Basement Membrane Extract (BME) overnight at 4°C. Pre-chill 24-well plates and pipette tips at 4°C for 20-30 minutes. Carefully pipette 250 µL of BME into each well of the pre-chilled 24-well plate, avoiding bubble formation. Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify. The use of reduced growth factor BME is recommended to minimize background angiogenic signaling and better highlight the effects of experimental conditions. [1]
Cell Preparation and Treatment: Serum-starve HUVECs for 24 hours prior to the assay using DMEM supplemented with 0.2% FBS. Trypsinize the cells, neutralize with complete medium, and filter through a 100 µm cell strainer to remove clumps. Resuspend the cells at a concentration of 7.5 × 10⁶ cells/mL. Mix 10 µL of cell suspension (approximately 75,000 cells) with 300 µL of treatment medium containing this compound at desired concentrations (typically 5-25 µM). For fluorescence visualization, cells can be pre-labeled with 2 µg/mL calcein AM for 30-45 minutes before trypsinization. [1] [4]
Assay Execution and Quantification: Carefully plate the cell-treatment mixture onto the polymerized BME. Incubate at 37°C with 5% CO₂ for 2-6 hours. Monitor tube formation periodically using phase contrast or fluorescence microscopy. At the time of peak tube formation (typically 4-6 hours for HUVECs), carefully aspirate media and wash with DPBS. For immediate visualization, add fresh DPBS and image. For fixation, add 4% paraformaldehyde for 15 minutes, then wash twice with DPBS before imaging. Quantify tube networks using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) by measuring parameters such as number of tubes, branch points, loops/meshes, or total tube length. [1]
The anti-proliferative effects of this compound on endothelial cells can be quantified using the MTT assay, which measures metabolic activity as an indicator of cell viability: [4]
The effect of this compound on endothelial cell migration can be assessed using a standardized wound healing assay: [4]
This compound demonstrates potent anti-angiogenic activity across multiple endothelial cell functions, with effects observed in the low micromolar range. The quantitative data derived from various angiogenesis assays reveal a consistent concentration-dependent inhibition pattern, providing researchers with critical information for appropriate dosing in experimental designs. The therapeutic window for this compound appears favorable, with anti-angiogenic effects manifesting at concentrations that show acceptable toxicity profiles in preclinical models. [4]
Table 2: Concentration-Dependent Effects of this compound on Angiogenesis Parameters
| Assay Type | This compound Concentration | Inhibition/Effect | Experimental Conditions |
|---|---|---|---|
| HUVEC Proliferation (MTT) | 5 μM | Minimal effect at 6h; Significant reduction at 24h [4] | VEGF-stimulated HUVECs |
| HUVEC Proliferation (MTT) | 10-25 μM | Substantial reduction [4] | VEGF-stimulated HUVECs |
| HUVEC Migration (Wound Healing) | 5-10 μM | Concentration-dependent inhibition [4] | 16-hour treatment |
| HUVEC Migration (Wound Healing) | 10 μM | Near-complete inhibition of migration [4] | 16-hour treatment |
| Tube Formation | 5-25 μM | Concentration-dependent inhibition [4] | Matrigel, 6-hour treatment |
| Tube Formation | 25 μM | ~60% reduction in capillary-like structures [4] | Matrigel, 6-hour treatment |
| c-Met Phosphorylation | 14 nM (IC₅₀) | 50% inhibition [2] | MKN45 cells |
| VEGFR-2 Phosphorylation | 16 nM (IC₅₀) | 50% inhibition [2] | VEGF-stimulated HUVECs |
Successful implementation of this compound angiogenesis assays requires attention to several critical parameters that significantly impact experimental outcomes. The passage number of endothelial cells is crucial, with optimal tube formation typically observed between the second and sixth passages. Cells used before the second or after the tenth passage often demonstrate reduced tube-forming capacity. [1] The batch and concentration of basement membrane extract also substantially affect results, with concentrations below 10 mg/ml generally performing poorly. Researchers should verify batch concentration with manufacturers prior to purchase. [1]
The timing of analysis represents another vital consideration, as tube formation represents a dynamic process. In this compound-treated assays, tubes typically begin forming within 1-2 hours, reach peak complexity between 3-12 hours depending on angiogenic stimulus strength, and often begin deteriorating within 18 hours as endothelial cells undergo apoptosis. [1] Researchers should establish optimal timepoints for their specific experimental conditions through preliminary kinetic studies. Additional troubleshooting considerations include maintaining BME at 4°C throughout preparation to prevent premature polymerization, filtering cells to remove clumps that disrupt uniform tube networks, and avoiding complete depression of pipette stops during BME dispensing to minimize bubble formation that interferes with imaging and quantification. [1]
The multi-targeted nature of this compound makes it particularly valuable for combination therapy research, especially when paired with other targeted agents to overcome compensatory resistance mechanisms. Preclinical studies have demonstrated that this compound combines effectively with lenvatinib (a VEGFR, FGFR, and RET inhibitor), resulting in enhanced anti-angiogenic and anti-tumor effects. This combination strategy simultaneously targets multiple cell populations in the tumor microenvironment, including endothelial cells, pericytes, and Tie2-expressing macrophages (TEMs), which collectively contribute to therapeutic resistance. [3]
The rationale for combination stems from the observation that tumors frequently develop resistance to VEGF pathway inhibition through upregulation of alternative angiogenic signaling, particularly the Ang2/Tie2 axis and c-Met activation. In thyroid and endometrial cancer models, the this compound-lenvatinib combination inhibited pericyte-mediated vessel stabilization and TEM infiltration, resulting in severe perfusion disorders and massive tumor cell apoptosis. [3] This approach represents a strategic advancement beyond single-pathway inhibition, addressing the complexity and adaptability of the tumor microenvironment through coordinated targeting of complementary signaling networks.
This compound's comprehensive inhibitory profile against c-Met, VEGFR-2, Tie2, and EphB4 makes it a valuable tool for translational research aimed at understanding resistance mechanisms and developing biomarker strategies. The compound's ability to inhibit both VEGF-dependent and VEGF-independent angiogenesis pathways positions it as a candidate for addressing the evasive resistance commonly observed with selective VEGFR inhibitors. [2] [3] Research using this compound has helped elucidate the role of Ang2 as a potential biomarker for VEGF inhibitor resistance, with clinical observations showing decreased serum Ang2 levels in responding patients and increased levels at disease progression. [3]
From a drug development perspective, this compound serves as an important prototype for multi-targeted kinase inhibitors with anti-angiogenic properties. Its well-characterized effects on capillary tube formation, endothelial cell migration, and proliferation provide a framework for evaluating next-generation compounds. Furthermore, the quantitative data generated from this compound angiogenesis assays establish benchmark values for potency assessment against key angiogenic targets, facilitating lead optimization efforts in medicinal chemistry programs focused on developing novel anti-angiogenic therapeutics. [2] [4] [3]
This compound represents a valuable research tool for investigating angiogenesis mechanisms and developing anti-angiogenic therapies. Its well-defined activity against multiple kinase targets critical for blood vessel formation, combined with robust experimental protocols for assessing its effects, enables comprehensive evaluation of anti-angiogenic activity in preclinical models. The detailed methodologies presented for tube formation, proliferation, and migration assays provide researchers with standardized approaches for generating comparable data across laboratories.
The concentration-dependent inhibition of endothelial cell functions demonstrated by this compound, with IC₅₀ values in the nanomolar range for its primary targets, underscores its potency as an anti-angiogenic compound. Furthermore, its effectiveness in combination strategies, particularly with lenvatinib, highlights the importance of multi-target approaches for overcoming resistance mechanisms in the tumor microenvironment. As angiogenesis research continues to evolve, this compound will remain an important compound for probing complex signaling networks in the vascular microenvironment and for developing novel therapeutic strategies for cancer and other angiogenesis-dependent diseases.
Golvatinib inhibits key signaling pathways in the TME by targeting c-Met and VEGFR-2.
Diagram: this compound inhibits c-Met and VEGFR-2 signaling pathways to suppress key pro-tumorigenic processes.
The synergistic effect of concurrently blocking VEGFR and c-Met is a key therapeutic rationale. The HGF/c-Met pathway can confer resistance to VEGFR inhibitors; combined inhibition overcomes this resistance for more effective angiogenesis suppression and tumor growth control [1] [2].
The table below summarizes core pharmacological and inhibitory profile of this compound.
| Parameter | Description / Value |
|---|---|
| Primary Targets | c-Met, VEGFR-2, Eph receptors [3] |
| Other Targets | Ron, Tie2, EphB4 [2] [3] |
| Mechanism | ATP-competitive small molecule inhibitor [3] |
| c-Met IC₅₀ (Cell) | 14 nM (autophosphorylation in MKN45 cells) [3] |
| VEGFR-2 IC₅₀ (Cell) | 16 nM (phosphorylation in HUVECs) [3] |
| Anti-proliferation IC₅₀ | 6-37 nM (various tumor cell lines) [3] |
| HGF-stimulated HUVEC Growth IC₅₀ | 17 nM [3] |
| VEGF-stimulated HUVEC Growth IC₅₀ | 84 nM [3] |
This compound's effects can be validated through established in vitro and in vivo protocols.
1. Cell-Based Kinase Phosphorylation Assay This protocol assesses this compound's ability to inhibit target receptor activation in cells [1] [3].
2. Endothelial Cell Tube Formation Assay (2D) This protocol evaluates this compound's functional effect on angiogenesis in vitro [1] [2].
1. Subcutaneous (s.c.) Xenograft Model with High HGF Expression This model tests this compound's ability to overcome HGF-mediated resistance to VEGFR inhibitors in vivo [1].
2. Vessel Stabilization & TEM Modulation Model This protocol investigates this compound's effect on complex TME components like pericytes and Tie2-Expressing Macrophages (TEMs) [2].
Diagram: Integrated experimental workflow for validating this compound's activity, from *in vitro mechanism confirmation to complex in vivo TME modulation.*
This compound's multi-targeted profile offers a powerful tool for deconstructing the complex signaling networks within the tumor microenvironment, particularly through strategic combination therapies.
The following workflow outlines the key stages of a preclinical study investigating this compound and lenvatinib in peritoneal dissemination cancer models, as described in published research [1].
Peritoneal dissemination is a severe complication of cancers like gastric cancer, often considered a terminal stage with limited treatment options and a poor survival rate [2]. Resistance to therapies targeting a single pathway, such as VEGF inhibition, is common [1] [3].
This compound (E7050) is a small-molecule, ATP-competitive inhibitor targeting c-Met, Tie2, and EphB4 receptor tyrosine kinases [4] [1]. Lenvatinib (E7080) is a multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT [1]. The rationale for their combination is to simultaneously disrupt multiple pro-tumorigenic pathways:
This multi-targeting strategy aims to counteract the evasive resistance often seen with single-agent VEGF pathway inhibition [1].
The table below summarizes key in vitro and in vivo pharmacological data for this compound, which informs dosing decisions for animal studies [4] [1].
Table 1: this compound (E7050) Pharmacological Profile
| Parameter | Target / System | IC₅₀ / Value | Notes |
|---|---|---|---|
| Biochemical Kinase Inhibition (IC₅₀) | c-Met | 14 nM | Assayed in MKN45 cells [4] |
| VEGFR-2 (KDR) | 16 nM | Assayed in HUVECs [4] | |
| Cellular Proliferation Inhibition (IC₅₀) | Hs746T cells | 23 nM | c-Met driven tumor cell line [4] |
| MKN45 cells | 37 nM | c-Met driven tumor cell line [4] | |
| SNU-5 cells | 24 nM | c-Met driven tumor cell line [4] | |
| EBC-1 cells | 6.2 nM | c-Met driven tumor cell line [4] | |
| In Vivo Dosing (Preclinical) | Mouse xenograft models | Oral, once daily | Synthesized by Eisai Co., Ltd. [1] |
1. In Vitro Combination Studies
Endothelial Network Formation Assay (2D Co-culture)
Cell-Based Kinase Inhibition Assay
2. In Vivo Efficacy Study in Peritoneal Dissemination Models
Table 2: Example In Vivo Treatment Groups
| Group | Treatment | Key Targeted Pathways |
|---|---|---|
| 1 | Vehicle Control | N/A |
| 2 | Lenvatinib monotherapy | VEGFR, FGFR, RET |
| 3 | This compound monotherapy | c-Met, Tie2, EphB4 |
| 4 | Lenvatinib + this compound | Combined VEGFR, c-Met, Tie2, EphB4 |
3. Endpoint Analysis
Volume (mm³) = 1/2 × length (mm) × [width (mm)]² [1].The synergistic effect of this compound and lenvatinib arises from their complementary action on multiple cell types within the tumor microenvironment. The following diagram illustrates the key signaling pathways and cellular processes inhibited by this combination therapy.
This compound (E-7050) is a potent dual-specificity kinase inhibitor primarily targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), with reported IC₅₀ values of 14 nM and 16 nM, respectively [1]. The simultaneous inhibition of these two critical signaling pathways makes this compound a promising candidate for anticancer research, particularly in tumors where c-Met amplification and VEGF-driven angiogenesis contribute to pathogenesis and therapeutic resistance [1]. The c-Met pathway, when activated by its ligand HGF, promotes tumor progression, invasion, and metastasis, while the VEGF pathway is a crucial regulator of tumor angiogenesis [1]. This compound has demonstrated potent growth inhibition in various c-Met amplified tumor cell lines, including MKN45, EBC-1, Hs746T, and SNU-5 cells with IC₅₀ values ranging from 6.2 to 37 nM [1].
Table 1: this compound Selectivity Profile and Cellular Activity
| Kinase Target | In vitro IC₅₀ (nM) | Cellular Phenotype | Reported Cell Line Models |
|---|---|---|---|
| c-Met | 14 [1] | Inhibits tumor growth & invasion | MKN45, EBC-1, Hs746T, SNU-5 [1] |
| VEGFR-2 | 16 [1] | Suppresses tumor angiogenesis | Endothelial cells stimulated with VEGF [1] |
| Other Kinases | Varies (Virtual screening hit for TOP3B) [2] | Potential off-target effects | N/A |
A comprehensive analysis of this compound's effects requires an integrated approach combining target engagement, phosphorylation analysis, and functional phenotypic assays. The workflow progresses from validating direct target binding to assessing downstream signaling consequences and ultimate cellular responses.
Figure 1: Integrated experimental workflow for this compound analysis, spanning from target binding to functional phenotypic consequences.
Principle: These assays measure the inhibition of kinase activation and subsequent substrate phosphorylation using immunoassay formats like ELISA or AlphaLISA, which employ target-specific and phospho-site-specific antibodies [3]. A sandwich assay principle enhances selectivity by requiring detection of two independent epitopes on the same protein.
Protocol Outline:
Critical Considerations: There is an inherent time lag between kinase inhibition and detectable changes in substrate phosphorylation due to pre-existing endogenous phosphorylation levels and the dynamics of intracellular phosphatase activities [3].
Principle: NanoBRET technology assesses direct target engagement in live cells, providing data on binding affinity and target residence time, which is the reciprocal of the dissociation rate constant (kₒff) [3].
Protocol Outline:
Advantages and Limitations: This method directly measures binding in a live-cell context, which accounts for cellular permeability and intracellular compound behavior. However, since it relies on overexpressed kinases, the target abundance may not reflect physiological levels [3].
Proliferation Assay (MTT) [4]
Migration Assay (Wound Healing) [4]
3D Matrigel Culture [4]
Table 2: Key Parameters for Functional Cellular Assays of this compound
| Assay Type | Key Readout | Typical this compound Range | Critical Controls |
|---|---|---|---|
| Cellular Phosphorylation (ELISA/AlphaLISA) | % Inhibition of c-Met/VEGFR2 phosphorylation | 1 nM - 10 µM | Ligand-stimulated vs. unstimulated cells |
| NanoBRET Target Engagement | Kd app, Residence Time | 1 nM - 10 µM | Cells transfected with NanoLuc-kinase construct |
| MTT Proliferation | IC₅₀ (e.g., 6.2 nM in EBC-1) [1] | 1 nM - 10 µM | DMSO vehicle control |
| Wound Healing Migration | % Wound Closure | 10 nM - 10 µM | Pre- and post-migration imaging |
| 3D Matrigel Invasion | Spheroid size/number | 10 nM - 10 µM | Vehicle-treated 3D cultures |
This compound's primary mechanism involves competitive inhibition of the ATP-binding pocket in c-Met and VEGFR2 kinases, preventing their autophosphorylation and activation. This inhibition blocks downstream signaling cascades, notably the PI3K/Akt pathway, which is crucial for cell survival, growth, and metabolism [1]. In EGFR-mutant lung cancer cell lines, this compound has been shown to circumvent resistance to EGFR-TKIs by blocking the HGF-induced Met/Gab1/PI3K/Akt pathway [1].
Figure 2: this compound mechanism of action, showing dual inhibition of c-Met and VEGFR2 signaling pathways and their downstream phenotypic effects.
For phosphorylation and proliferation assays, fit dose-response data to a four-parameter logistic model to determine IC₅₀ values. When reporting this compound potency, always specify the assay context (e.g., biochemical, cell-based, specific cell line). Note that cellular IC₅₀ values are typically higher than biochemical IC₅₀ due to cellular permeability, ATP concentration, and signaling network compensation.
In xenograft models, this compound inhibits phosphorylation of c-Met and VEGFR-2 in tumors, leading to strong suppression of tumor growth and angiogenesis. Treatment of c-Met amplified tumor lines with high doses (50-200 mg/kg) can induce tumor regression [1]. Furthermore, this compound combined with Gefitinib results in marked tumor regression associated with inhibition of Akt phosphorylation, highlighting the importance of combination therapy strategies [1].
The table below summarizes the most relevant quantitative data available from scientific literature regarding this compound's inhibitory activity.
| Assay Type | Target/Cell Process | Cell Line/System | Reported IC50 Value | Citation |
|---|---|---|---|---|
| Biochemical Kinase Assay | VEGFR-2 Phosphorylation | HUVEC (Human Umbilical Vein Endothelial Cells) | 16 nM [1] | |
| Cell-Based Assay | HGF/c-Met pathway; Cell Growth Inhibition | HUVEC (HGF-stimulated) | 17 nM [1] | |
| Cell-Based Assay | Cell Growth Inhibition | Various Tumor Cell Lines (e.g., SNU-5, Hs746T, EBC-1, MKN45) | 6.2 to 37 nM [1] |
These values, particularly the IC50 of 16 nM for VEGFR-2 phosphorylation in HUVECs, serve as a critical reference point for inhibiting VEGF-driven angiogenic signaling [1]. A suggested starting concentration range for proliferation assays is 10-100 nM.
This protocol outlines a method to determine the optimal this compound concentration for inhibiting endothelial cell proliferation, using HUVECs as a standard model.
% Inhibition = [1 - (Luminescence_{Drug} - Luminescence_{Blank}) / (Luminescence_{Vehicle Control} - Luminescence_{Blank})] × 100%The following diagram illustrates how this compound exerts its anti-angiogenic effect by targeting key receptor tyrosine kinases.
Tie2-expressing macrophages (TEMs) are a pro-angiogenic subset of tumor-associated macrophages that stimulate angiogenesis by releasing non-VEGF angiogenic factors and downregulating anti-angiogenic signaling, contributing to resistance against VEGF inhibitor therapy [1]. The strategic inhibition of multiple tyrosine kinases simultaneously can disrupt this evasive resistance mechanism.
Golvatinib (E7050) is a small-molecule, ATP-competitive multi-kinase inhibitor. According to in vitro cell-free and cell-based kinase assays, it potently targets c-Met, Tie2, and EphB4 receptors [1]. When combined with lenvatinib (a VEGFR, FGFR, and RET inhibitor), this compound disrupts critical tumor microenvironment pathways:
This combination strategy inhibits pericyte-mediated vessel stabilization and TEM differentiation, leading to severe perfusion disorder and massive tumor apoptosis in preclinical models [1].
This protocol assesses the effect of this compound on the differentiation of splenic macrophages into TEMs in vitro.
This protocol evaluates the combined effect of this compound and lenvatinib on vessel-like network formation in a 2D co-culture system involving endothelial cells and pericytes.
This protocol provides a more complex 3D model to study endothelial sprouting, which better mimics the in vivo environment.
The table below summarizes key dosing information from clinical and preclinical studies.
| Context | Recommended Dose | Administration | Key Findings & Tolerability |
|---|---|---|---|
| Preclinical *in vitro* | 1 µM (combined with 1 µM lenvatinib) [1] | Added to cell culture medium | Effective for inhibiting network formation and TEM differentiation [1]. |
| Clinical Phase I (BID) | 200 mg BID (MTD) [2] | Oral, Twice Daily (BID) | MTD determined; DLTs included Gr 3 ALT increase. Common ADRs: proteinuria, increased ALT, AST, nausea, vomiting [2]. |
| Clinical Phase I (QD) | 400 mg QD (MTD) [3] | Oral, Once Daily (QD) | MTD determined; frequent treatment-related AEs: diarrhea (58.8%), nausea (50%), fatigue (41.2%) [3]. |
The following diagram illustrates the core signaling pathways targeted by the this compound and lenvatinib combination, and the resulting biological effects in the tumor microenvironment.
The strategic combination of this compound and lenvatinib offers a promising approach to overcome evasive resistance to anti-angiogenic therapy by simultaneously targeting multiple pathways in the tumor microenvironment. The provided protocols enable researchers to quantitatively assess the efficacy of this strategy in inhibiting TEM differentiation and vessel stabilization in vitro.
The clinical applicability of this combination requires further investigation, as the cited clinical trials evaluated this compound as a monotherapy. The preclinical data suggests that the combination was tolerable in mouse models, with body weight loss reported as tolerable and no macroscopic changes observed [1]. However, the translation to human studies must carefully consider the overlapping toxicities, such as gastrointestinal effects and liver enzyme elevations, observed with this compound monotherapy [2] [3].
Here are answers to some frequently asked questions about this investigational compound.
Q1: What is this compound's primary mechanism of action? this compound (E7050) is a small-molecule, ATP-competitive inhibitor that simultaneously targets two critical receptor tyrosine kinases: c-Met and VEGFR-2 [1] [2]. It may also inhibit other kinases like Ron, Tie-2, and Ephrin receptor family members [1]. This dual action aims to disrupt both tumor growth signaling (via c-Met) and tumor-associated angiogenesis (via VEGFR-2).
Q2: What is the evidence for its efficacy in preclinical models? The table below summarizes key efficacy findings from various preclinical studies.
| Cancer Model | Reported Efficacy | Key Findings/Proposed Mechanism | Source |
|---|---|---|---|
| Multidrug-Resistant Uterine Sarcoma (MES-SA/Dx5 cells) | Reduced cell viability; induced apoptosis & S-phase cell cycle arrest; suppressed tumor growth in xenograft mice. | Upregulation of Bax, cleaved caspase-3, cleaved PARP, p21, p53; Downregulation of survivin, cyclin A; Inhibition of c-Met, Src, Akt, and p38 phosphorylation. [2] | Int. J. Mol. Sci. 2022 |
| Gastric Cancer | Potent anti-tumor activity; prolonged lifespan in mouse models. | Inhibition of c-Met and VEGFR-2 phosphorylation and their downstream signaling pathways. [1] | ScienceDirect 2020 |
| Lung Cancer (with EGFR mutations) | Overcame HGF-induced resistance to EGFR inhibitors. | Blockade of the Met/Gab1/PI3K/Akt signaling pathway. [2] | Int. J. Mol. Sci. 2022 |
Q3: Are there established in vivo dosing regimens? Yes, some studies provide specific examples. In an MES-SA/Dx5 uterine sarcoma xenograft model in athymic nude mice, this compound was administered orally at a dose of 50 mg/kg [2]. Another study noted that efficacious anti-tumor activity was achieved without obvious toxicities at the effective dose levels in mouse xenograft models, though the exact doses were not specified in the provided excerpt [1]. You will need to calibrate the dose for your specific animal model and research objectives.
Managing toxicity begins with understanding the drug's targets. Since VEGFR-2 is critical for normal blood vessel formation, inhibition can lead to anti-angiogenic toxicities. Monitoring for signs of these class-effects is crucial. The following diagram outlines the core signaling pathways targeted by this compound and the physiological processes they affect, which are key to understanding both its efficacy and potential toxicity profile.
Diagram 1: Core signaling pathways targeted by this compound and their link to potential toxicity.
Potential Challenges & Mitigation Strategies:
While explicit toxicity data is limited, the mechanisms suggest potential issues. Here is a troubleshooting guide.
| Observed Issue | Potential Underlying Cause | Recommended Actions for Investigation |
|---|
| Unexpected animal mortality or severe toxicity at low doses. | Off-target kinase inhibition; compound-specific toxicity. | 1. Review literature for the specific animal model's tolerance. 2. Conduct a dose-range finding study (start low, escalate gradually). 3. Analyze histopathology for organ-specific damage (liver, kidneys). | | Poor efficacy despite using a published dose. | Inadequate drug exposure or bioavailability; model-specific resistance. | 1. Verify drug formulation and storage stability. 2. Monitor plasma levels if possible (Pharmacokinetics). 3. Check target engagement via phospho-protein assays (e.g., p-Met, p-VEGFR2) in tumor tissue. | | Signs of impaired wound healing or hypertension. | Class-effect toxicity from VEGFR2 inhibition (anti-angiogenesis). | 1. Monitor vital signs (e.g., blood pressure). 2. Plan surgical procedures (e.g., tumor implant) carefully around dosing. 3. Consider dose interruption or reduction protocols. |
To systematically assess this compound's toxicity in your model, you can adapt the following general workflow for a single-dose toxicity study, which aligns with regulatory guidance [3]. This workflow will help you generate robust and reliable data.
Diagram 2: A generalized workflow for a single-dose toxicity study.
Key Considerations for Your Protocol [3]:
This compound is a small-molecule, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, most notably c-Met and several members of the Eph receptor family, with additional activity against VEGFR-2, c-Kit, and Ron [1] [2]. This multi-targeted profile is designed to overcome resistance to VEGF-targeted therapy by simultaneously inhibiting complementary angiogenic pathways and the HGF/c-Met signaling axis [3] [4].
The table below summarizes key quantitative data from studies, which serves as a starting point for concentration optimization.
| Model / Study Type | Key Findings / Doses | Reported Metrics & Context |
|---|---|---|
| Phase I Clinical Trial (Human) [1] | MTD: 400 mg once daily | The Maximum Tolerated Dose (MTD). Pharmacodynamic (PD) evidence of c-Met target modulation was observed at this dose. |
| Phase I Clinical Trial (Human) [1] | Dose Levels Tested: 100, 200, 300, 400, 500, 600 mg | The MTD of 400 mg was identified. Pharmacokinetic (PK) analysis showed high variability, with Cmax and AUC increasing with dose. |
| In Vitro Cell-Based Assay [2] | IC50 (c-Met phosphorylation in MKN45 cells): 14 nM | The half-maximal inhibitory concentration for the primary target in a cellular model. |
| In Vitro Cell-Based Assay [2] | IC50 (VEGFR-2 phosphorylation in HUVECs): 16 nM | The half-maximal inhibitory concentration for a key anti-angiogenic target. |
| Preclinical In Vivo Models [3] [4] | Effective in combination with Lenvatinib | Used various xenograft models; demonstrated synergistic antitumor effects when combined with the VEGFR inhibitor lenvatinib. |
Q1: What is the recommended starting point for this compound plasma concentration in a preclinical study? While a precise target concentration is not defined, a rational starting point is to aim for steady-state plasma levels that are sustained above the in vitro IC50 values for key targets (e.g., 14-16 nM for c-Met and VEGFR-2 [2]). The clinical MTD of 400 mg daily provides a reference for the maximum exposure likely to be tolerated in humans [1].
Q2: What are the common sources of variability in achieving target this compound concentrations? The Phase I trial reported high inter-patient variability in this compound pharmacokinetics [1]. This underscores the need for individualized monitoring. Variability can arise from differences in metabolism, drug-drug interactions, and patient-specific factors.
Q3: How can resistance to VEGF inhibitors be overcome with this compound? Resistance is often mediated by the activation of alternative pathways like HGF/c-Met [4]. This compound's mechanism involves:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Insufficient target inhibition in model | Plasma concentration falling below effective level | Implement therapeutic drug monitoring (TDM); consider dose fractionation (e.g., BID dosing) to reduce Cmax/Cmin fluctuations. |
| Unexpected toxicity in vivo | Plasma concentration exceeding the maximum tolerated threshold | Review dosing schedule; reduce dose and monitor plasma levels more frequently. The clinical MTD of 400 mg/day is a key reference [1]. |
| Lack of efficacy despite adequate [plasma] exposure | Redundant signaling pathways or off-target effects | Consider rational combination therapy. Preclinical data strongly support combining this compound with a VEGFR inhibitor like lenvatinib to target multiple pathways simultaneously [3] [4]. |
The following diagram illustrates a systematic, iterative workflow for optimizing this compound plasma concentration and dosing strategy in a research setting.
The core of this workflow is an iterative cycle of dosing, measurement, and adjustment. The strategy should be guided by the following principles:
The table below summarizes the primary documented mechanisms through which cancer cells can develop resistance to this compound or confer resistance to other targeted therapies, which this compound is used to counteract.
| Mechanism | Description | Evidence & Context |
|---|---|---|
| Bypass Signaling Pathway Activation | Activation of alternative receptor tyrosine kinases (RTKs) sustains critical downstream survival signals (e.g., PI3K/AKT, RAS/RAF/MEK/ERK), even when primary targets are inhibited [1] [2]. | A key model of resistance to EGFR inhibitors; other pathways like IGF1R, Axl, and FGFR can also play similar "redundant" roles [1]. |
| HGF/MET Pathway Activation | Overexpression of Hepatocyte Growth Factor (HGF) ligand or amplification of the c-Met gene can reactivate the signaling pathway that this compound aims to block, leading to resistance [3] [2]. | Confers resistance to VEGFR inhibitors (e.g., lenvatinib); combination of lenvatinib and this compound shown to overcome this in preclinical models [3]. |
| Epithelial-Mesenchymal Transition (EMT) | A cellular process where cells lose adhesion and gain migratory, invasive properties; often linked to activation of pathways like HGF/Met, contributing to therapy resistance [2]. | MET pathway is intimately implicated in EMT; associated with resistance to targeted therapies in various cancers [2]. |
This protocol is used to model HGF-induced resistance to VEGFR inhibitors and test the efficacy of combination therapy [3].
Key Materials:
Methodology:
This experimental workflow can be visualized as follows:
This assay investigates the effects on endothelial cell sprouting, a more complex model of angiogenesis [4].
Key Materials:
Methodology:
What is the primary mechanism by which the HGF/Met pathway causes resistance? The HGF/Met pathway acts as a bypass resistance mechanism. When the primary target (e.g., VEGFR) is successfully inhibited, high levels of HGF or Met amplification can reactivate key downstream signaling cascades like PI3K/AKT and RAS/RAF/MEK/ERK, allowing the cancer cell to survive and proliferate despite treatment [3] [2].
Are there biomarkers to predict potential resistance to this compound-containing regimens? Yes, high levels of HGF (in serum or tumor microenvironment) and MET amplification have been identified as potential biomarkers associated with resistance to VEGFR inhibitors. Monitoring these factors could help anticipate efficacy challenges [3] [2].
What is a key strategic approach to overcoming resistance mediated by the HGF/Met pathway? The strategic approach is rational combination therapy. Since the resistance is driven by pathway reactivation, simultaneously inhibiting the original target (e.g., VEGFR with lenvatinib) and the bypass pathway (c-Met with this compound) has been shown preclinically to restore treatment efficacy and induce massive tumor cell apoptosis [4] [3].
The signaling pathway involved in this resistance and combination strategy can be visualized as below:
| Question Topic | Key Findings & Recommendations |
|---|---|
| Mechanisms of Hepatotoxicity | Hepatotoxicity may stem from "off-target" effects on essential kinases in hepatocytes, production of toxic metabolites via CYP3A4, or immunogenic intermediates [1] [2]. |
| High-Risk Populations | Patients with pre-existing liver conditions, advanced cancers, or those on combination therapies are at higher risk. Screen for HBV/HCV before treatment [2]. |
| Optimal In Vitro Models | Differentiated HepaRG cells and Primary Human Hepatocytes (PHHs) are superior to HepG2 for DILI prediction. PHHs are the "gold standard" [3]. |
| Critical Monitoring Parameters | Monitor ALT, AST, and total bilirubin. Use CTCAE grading: G3 (ALT >5-20×ULN), G4 (ALT >20×ULN). Bilirubin elevation >2×ULN with ALT rise indicates severe injury [2]. |
| Dose Adjustment & Management | For persistent Grade 2/3 toxicity, suspend dose until resolution to baseline/G1, then resume at a lower dose. Discontinue for elevated aminotransferases >3×ULN with bilirubin >2×ULN [2]. |
This protocol uses HepaRG cells, which express drug-metabolizing enzymes at levels closer to primary human hepatocytes, making them more predictive of in vivo hepatotoxicity than traditional HepG2 cells [3].
Methodology:
The following diagram illustrates this experimental workflow:
The production of toxic metabolites via the CYP3A4 pathway is a hypothesized mechanism for PKI-induced liver injury [2]. This protocol investigates that.
Methodology:
The following diagram outlines the mechanistic investigation strategy:
The table below provides a benchmark for this compound hepatotoxicity assessment, based on data from other PKIs. Note that specific data for this compound was not available in the search results, so this table serves as a reference for comparison and reporting [2].
| Protein Kinase Inhibitor (PKI) | Any Grade ALT Elevation (%) | Grade 3/4 ALT Elevation (%) | Label Warnings for Liver Injury |
|---|---|---|---|
| Abemaciclib | 30 - 48% | 4.6 - 7% | No boxed warning [2] |
| Acalabrutinib (Monotherapy) | 4.5 - 20% | 1 - 1.9% | No boxed warning [2] |
| Acalabrutinib (Combination) | Up to 30% | Up to 7% | No boxed warning [2] |
| Afatinib | 10 - 20% | ~1.7% | No boxed warning [2] |
| Reference PKIs with Boxed Warnings | Idelalisib, Lapatinib, Pazopanib, Regorafenib, etc. | Data varies | Boxed warning for hepatotoxicity [2] |
The table below summarizes key quantitative data from foundational studies on this compound, including its combination with Lenvatinib [1] [2].
| Aspect | Pre-Clinical Combination Data (with Lenvatinib) | Clinical Monotherapy Data (Phase I) |
|---|
| Recommended Dose | Lenvatinib: 10 mg/kg/day (oral, mouse model) this compound: 30 mg/kg/day (oral, mouse model) [1] | MTD: 400 mg once daily [2] | | Dose-Limiting Toxicities (DLTs) | Information not specified in pre-clinical study [1] | Gr3 fatigue; Gr3 GGT/alkaline phosphatase increase [2] | | Most Frequent Adverse Events (All Grades) | Body weight loss was reported as "tolerable" [1] | Fatigue (68%), Diarrhea (65%), Nausea (62%), Vomiting (53%), Decreased appetite (47%), ALT increase (38%) [2] | | Key Pharmacodynamic Effects | Inhibition of pericyte-mediated vessel stabilization and TEM differentiation; reduced p-c-Met, p-ERK in tumors [1] | Increased soluble c-Met and Ang2 levels in plasma; post-treatment decline in p-c-Met and p-ERK in tumor biopsies [2] |
Q: What is the biological rationale for combining this compound with Lenvatinib?
Q: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) markers to monitor in this compound experiments?
Q: How should I manage common toxicities like fatigue and gastrointestinal events in a study?
Q: My in-vitro model shows insufficient anti-tumor effect with this compound. What could be the cause?
Here is a generalized workflow for evaluating the this compound and Lenvatinib combination in pre-clinical in-vivo studies, based on the methodology from the search results [1].
The following diagram illustrates the key signaling pathways that this compound inhibits, and how this action complements Lenvatinib in the tumor microenvironment [1].
The table below summarizes the key physical, chemical, and storage parameters for Golvatinib based on manufacturer data [1] [2].
| Parameter | Specification / Condition |
|---|---|
| Molecular Formula | C₃₃H₃₇F₂N₇O₄ [1] |
| Molecular Weight | 633.69 g/mol [1] [2] |
| CAS Number | 928037-13-2 [1] [2] |
| Physical Form | Solid powder [1] |
| Recommended Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |
| Recommended Storage (Solvent Solution) | -80°C (6 months); -20°C (1 month) [1] |
| Handling Precautions | Avoid inhalation and contact with skin/eyes; use personal protective equipment (PPE) and adequate ventilation [1]. |
| Solubility (DMSO) | 20 mg/mL (~31.56 mM) [2] |
| Solubility (Water) | Insoluble [2] |
Here are solutions to common problems researchers may encounter when working with this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low solubility | Use of incorrect solvent; old DMSO absorbed moisture. | Fresh, moisture-free DMSO is critical. Pre-warm DMSO slightly (e.g., 37°C water bath) to aid dissolution [2]. |
| Precipitation in aqueous buffers | Solution diluted from DMSO stock into aqueous media beyond its solubility limit. | Ensure final DMSO concentration is compatible with your cellular assay (typically <0.5-1%). Prepare working solutions just before use. |
| Loss of activity | Improper storage; solution stored for too long; repeated freeze-thaw cycles. | Adhere to recommended storage temperatures and timelines. Aliquot stock solutions to minimize freeze-thaw cycles [1]. |
| Inconsistent cell assay results | Degraded FBS components (HGF/VEGF) affecting pathway activity; inaccurate stock solution concentration. | Use qualified, fresh batches of growth factors. Ensure precise weighing and confirm stock concentration via UV-Vis spectrophotometry. |
This protocol is adapted from studies investigating this compound's efficacy [2] [3].
Workflow Overview:
Detailed Steps:
For animal studies, this compound has been administered orally. One validated formulation is a clear solution consisting of 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water), which can achieve a working concentration of 30 mg/mL [2]. In xenograft models, this compound is typically dosed between 50–200 mg/kg, administered orally once daily [2] [3].
This compound is a dual inhibitor of c-Met and VEGFR2 tyrosine kinases. The diagram below illustrates its mechanism and a typical workflow for analyzing its effects from in vitro to in vivo [2] [3] [4].
The following table summarizes the MTD and key findings from phase I clinical trials in humans, which are the ultimate goal of preclinical animal studies.
| Dosing Regimen | Determined MTD | Dose-Limiting Toxicities (DLTs) | Frequent Related Adverse Events ( >10%) | Citation |
|---|---|---|---|---|
| Twice Daily (BID) | 200 mg BID | Grade 3 ALT increase; Grade 2 vomiting, nausea, and anorexia [1] | Proteinuria (50%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), increased ALT (32.4%) [1] [2] | [1] |
| Once Daily (QD) | 400 mg QD | Grade 3 fatigue (50% of patients at a dose level above MTD) [2] | Diarrhea (58.8%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), increased ALT (32.4%) [2] | [2] |
The human MTD data was derived from phase I dose-escalation studies, which follow a standardized design. Below is a generalized workflow and the detailed methodology for such a trial.
This protocol is based on the standard "3+3" design used in oncology phase I trials [2].
This compound (E7050) is a highly potent, small-molecule, ATP-competitive multi-kinase inhibitor. Its primary targets are the receptor tyrosine kinases c-Met and multiple members of the Eph receptor family. It also inhibits c-Kit, Ron, and VEGFR-2. This activity disrupts signaling pathways involved in cell proliferation, survival, migration, and matrix invasion, which are crucial for tumor growth and metastasis [1] [3] [2].
Before human trials, extensive preclinical studies are conducted to:
| Feature | Golvatinib (E7050) | Cabozantinib (XL-184) |
|---|---|---|
| Primary Targets | c-Met, VEGFR-2 [1] [2] [3] | c-Met, VEGFR2, AXL, RET [4] [3] [5] |
| c-Met Inhibition (IC50) | IC₅₀: < 0.0014 µM (1.4 nM) [3] | IC₅₀: 0.035 µM (35 nM) [3] |
| Key Mechanism | Dual inhibition of c-Met and VEGFR-2; induces apoptosis & cell cycle arrest [1] | Multi-kinase inhibition; suppresses tumor growth & angiogenesis [4] |
| Clinical Status | Investigational (Preclinical/Clinical trials) [1] [2] | FDA-approved for advanced RCC, HCC, and thyroid cancer [5] |
| Reported Efficacy Models | Multidrug-resistant uterine sarcoma (MES-SA/Dx5 cells) [1] | Colorectal cancer (PDTX models), Hepatocellular Carcinoma [4] [5] |
The following table provides a deeper look into the experimental evidence supporting their efficacy.
| Aspect | This compound | Cabozantinib |
|---|
| In Vitro Efficacy | - Reduced cell viability in multidrug-resistant uterine sarcoma cells (MES-SA/Dx5) [1]
To help you evaluate the data, here are the methodologies commonly used in the cited studies to generate the efficacy data.
Cell Viability Assay (MTT Assay)
Apoptosis Analysis (Annexin V/PI Staining)
Cell Cycle Analysis
Western Blot Analysis
In Vivo Xenograft Studies
The following diagram illustrates the key signaling pathways targeted by these inhibitors, which explains their profound effects on tumor growth and survival.
When interpreting the data, please note:
The table below summarizes key experimental data for several prominent inhibitors, highlighting their potencies (IC50 values) and developmental status.
| Inhibitor Name | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) | Key Characteristics / Other Targets | Development Status (as of search results) |
|---|---|---|---|---|
| Golvatinib (E7050) | 16 [1] | 14 [1] | Also inhibits members of the Eph receptor family [1]. Orally available [1]. | Clinical Trials [2] |
| Cabozantinib (XL184) | 0.035 [3] | 1.3 [3] | Also inhibits Ret, Kit, Axl, Flt-1/3/4, and Tie-2 [3]. | FDA Approved (for metastatic medullary thyroid cancer) [2] |
| Foretinib (GSK1363089) | 0.9 [3] | 0.4 [3] | Also inhibits Ron, Kit, and Tie-2 [3]. | Clinical Trials [2] |
| BMS-794833 | 15 [1] | 1.7 [1] | Potently inhibits Axl, Ron, and Flt-3 [1]. Orally available [1]. | Clinical Trials [2] |
| MGCD-265 | 3 [1] | 1 [1] | Orally available; also inhibits VEGFR-1/3, Tie-2, and Ron [1]. | Clinical Trials [1] |
| T-1840383 | 2.2 [1] | 1.9 [1] | Also inhibits VEGFR-1/3, Ron, Ret, and Tie-2 [1]. | Preclinical Research [1] |
Understanding the experimental methods behind the data is crucial for interpretation. Below are summaries of common protocols used to generate the efficacy data for these inhibitors.
Biochemical Kinase Assays: This is a cell-free system used to determine the half-maximal inhibitory concentration (IC50), which is a direct measure of a compound's potency in inhibiting the kinase activity of a purified target protein (like VEGFR-2 or c-Met) [1]. The results from these assays, as cited in the table above, provide the foundational data on a drug's ability to bind to and inhibit its intended targets [1] [3].
Cell-Based Phosphorylation Assays: These experiments evaluate a compound's ability to inhibit the autophosphorylation (a key step in activation) of the target receptor (e.g., c-Met or VEGFR-2) within a cellular environment [1]. For example, this compound's IC50 for inhibiting c-Met phosphorylation in MKN45 human gastric carcinoma cells was reported as 14 nM, and for VEGFR-2 in HUVEC (human umbilical vein endothelial cells) it was 16 nM [1]. This demonstrates the compound's cellular activity and its ability to penetrate cell membranes.
In Vivo Xenograft Models: These studies are conducted in immunodeficient mice implanted with human tumor cells to evaluate the anti-tumor efficacy of an inhibitor in a living organism [1]. Parameters measured typically include tumor volume reduction and inhibition of target phosphorylation within the tumor tissue [1]. Several inhibitors listed, including this compound, BMS-794833, MGCD-265, and T-1840383, have shown potent, dose-dependent anti-tumor activity in various human tumor xenograft models [1].
The following diagram illustrates the core signaling pathways mediated by VEGFR-2 and c-Met, highlighting the synergistic role these receptors play in promoting tumor growth. Simultaneous inhibition disrupts multiple critical processes.
Synergistic Signaling Pathways of VEGFR-2 and c-Met
The rationale for dual inhibition stems from the synergistic role of VEGFR-2 and c-Met in driving tumor progression. The c-Met and VEGFR-2 pathways can cross-talk and mutually compensate; inhibiting one can upregulate the other, leading to drug resistance [4] [2]. A dual-targeting strategy simultaneously blocks both tumor-cell-driven growth (via c-Met) and the tumor's blood supply (via VEGFR-2), offering broader anti-tumor and anti-angiogenic benefits and potentially overcoming resistance seen with single-target agents [1] [2].
The data indicates that while several potent VEGFR-2/c-Met dual inhibitors exist, only cabozantinib has achieved FDA approval to date. The others remain in clinical or preclinical investigation.
Multiple studies highlight the synergistic effect of combining Golvatinib (a c-Met and VEGFR-2 inhibitor) with Lenvatinib (a multi-targeted TKI) to overcome resistance to VEGF receptor inhibitors [1] [2] [3].
The core finding is that the Hepatocyte Growth Factor (HGF)/c-Met pathway can cause resistance to VEGFR inhibitors like Lenvatinib. This compound, by inhibiting c-Met, can reverse this resistance [1] [4].
The table below summarizes key quantitative data from these preclinical experiments.
| Experimental Model | Treatment Group | Key Efficacy Findings | Observed Effect |
|---|---|---|---|
| In vitro (HUVEC proliferation) [1] | Lenvatinib + VEGF | Potent inhibition of HUVEC growth | Baseline efficacy of VEGFR inhibitor |
| Lenvatinib + VEGF & HGF | Weak inhibition of HUVEC growth | HGF-induced resistance to Lenvatinib | |
| Lenvatinib + this compound + VEGF & HGF | Resistance was cancelled | Synergistic effect of the combination | |
| In vivo (Subcutaneous xenograft models) [1] [3] | Lenvatinib alone (in high HGF models) | Weak antitumor effects | Tumor resistance to monotherapy |
| This compound alone | -- | -- | |
| Lenvatinib + this compound | Synergistic antitumor effects, decreased tumor vessel density | Overcame intrinsic resistance |
The preclinical data supporting the this compound and Lenvatinib combination comes from well-established in vitro and in vivo models.
The rationale for the combination therapy is based on overcoming resistance caused by the crosstalk between the VEGF and HGF pathways. The diagram below illustrates this mechanism and the experimental workflow.
The research on this compound aligns with a growing trend in oncology drug development. A 2024 analysis of FDA approvals from 2011-2023 found that 66.1% were for monotherapies and 33.9% for combinations [5]. While combinations were approved more often in the first-line setting and showed a higher median response rate (46% vs 34%), the study concluded that the clinical benefit of combination therapy compared to monotherapy appears limited, supporting future trials that test simpler, sequential regimens [5].
Furthermore, the field is increasingly exploring Multi-Target Directed Ligands (MTDLs)—single drugs designed to inhibit multiple targets simultaneously. This strategy aims to overcome drug resistance and reduce side effects associated with combining multiple drugs, representing the next generation of anti-cancer agents [6].
The table below summarizes the key data from separate early-stage clinical trials for each drug.
| Feature | Golvatinib | Foretinib |
|---|---|---|
| Drug Type | Multitargeted receptor tyrosine kinase inhibitor [1] | Multitargeted receptor tyrosine kinase inhibitor [2] |
| Primary Targets | c-Met, Ron, Eph receptors, c-Kit [1] | c-Met, VEGFR, RON, TIE-2 [2] [3] |
| Recommended Dosage | 400 mg, once daily [1] | Bisphosphate salt capsule: 200 mg, 3 times per week [2] |
| Maximum Tolerated Dose (MTD) | 400 mg (once daily) [1] | Information not available in search results |
| Absorption & Exposure | ( C_{max} ) and AUC increased with dose; high inter-patient variability [1] | Free base tablet vs. salt capsule: AUC ratio 0.89; ( C_{max} ) ratio 0.83 [2] |
| Time to ( C_{max} ( T_{max} ) | Information not available in search results | ~4 hours (for both tablet and capsule formulations) [2] |
| Steady-State Plasma Concentration | Information not available in search results | Reached after 2 weeks of dosing (bisphosphate salt capsule) [2] |
| Common Adverse Events | Diarrhea, nausea, vomiting, fatigue, decreased appetite, elevated ALT/AST [1] | Fatigue, diarrhea, nausea, hypertension, vomiting [2] [4] |
| Observed Anti-tumor Activity | Stable disease (median duration 85 days) [1] | Stable disease [2] |
| Pharmacodynamic Evidence | Decrease in p-c-Met or p-ERK in tumor biopsies; increase in soluble c-Met and VEGFR2 [1] | Inhibition of c-Met, VEGFR2, and other targets leading to anti-angiogenic and anti-tumor effects [3] |
The data in the table above is derived from specific clinical trial methodologies.
Both this compound and foretinib are multi-targeted kinase inhibitors, but with distinct primary target profiles. The following diagram illustrates their roles in key oncogenic signaling pathways.
This diagram shows that while both drugs potently inhibit c-Met and Ron, foretinib has a stronger focus on anti-angiogenic targets like VEGFR2 and TIE-2, whereas this compound has a broader profile against other targets like Eph receptors [1] [5] [3]. Inhibition of these receptors blocks critical downstream pathways, leading to reduced tumor proliferation and angiogenesis.
For your research, the most critical consideration is that both are nonselective c-Met inhibitors, which has been a challenge in clinical development, potentially due to off-target effects [5]. Future work may benefit from comparing these agents to the newer, more selective c-Met inhibitors mentioned in the literature.
This compound is a small-molecule, ATP-competitive inhibitor that primarily targets receptor tyrosine kinases c-Met and VEGFR-2, along with several other members of the Eph receptor family, c-Kit, and Ron [1] [2]. Its mechanism involves blocking signals that regulate cell migration and matrix invasion [1].
The table below summarizes key findings from a Phase I dose-escalation study in patients with advanced solid tumors [1]:
| Aspect | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 400 mg, taken orally once daily [1] |
| Most Frequent Treatment-Related Adverse Events | Diarrhea (58.8%), nausea (50%), vomiting (44.1%), fatigue (41.2%), decreased appetite (32.4%), elevated alanine aminotransferase (32.4%) [1] |
| Best Overall Response | Stable disease (median duration of 85 days) [1] |
| Key Pharmacodynamic Findings | Post-treatment decrease in either phosphorylated c-Met (p-c-Met) or phosphorylated ERK (p-ERK) in 3 out of 4 paired biopsies at the MTD, providing evidence of c-Met target modulation [1] |
Preclinical data offers insights into this compound's potential anti-tumor mechanisms, though this is not direct evidence of clinical efficacy:
For reference, here is the methodology from the pivotal Phase I clinical trial [1]:
The following diagram illustrates the key signaling pathways targeted by this compound and its downstream effects, based on the described mechanisms [1] [2]:
The available data characterizes this compound as a first-in-class investigational agent rather than an established treatment. Its development appears to have been focused on its unique multi-targeted profile against c-Met and VEGFR-2.
Several other agents with similar dual-targeting profiles have been investigated preclinically and clinically, such as BMS-794833, MGCD-265, and T-1840383 [2]. This suggests that the simultaneous inhibition of c-Met and VEGFR-2 was an active area of research for combating tumor growth and angiogenesis.
The table below summarizes the core differences between Type I and Type II inhibitors based on their mechanism of action.
| Feature | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| Target Conformation | Active, DFG-in state of the kinase [1] [2] | Inactive, DFG-out state of the kinase [1] [2] |
| Binding Site | ATP-binding pocket only [1] | ATP-binding pocket + adjacent hydrophobic pocket [1] |
| Key Structural Motifs | Binds to the "hinge region"; kinase in active-like conformation [2] [3] | Forms conserved H-bonds with Glu in αC-helix & Asp in DFG motif; "DFG-out" creates a new pocket [1] |
| Typical Selectivity | Can achieve selectivity, but challenging due to conserved ATP site [4] [1] | Was thought to be more selective, but this is not universally true [1] |
| Representative Drugs | Gefitinib, Futibatinib, LRRK2-IN-1 [1] [2] | Imatinib, Sorafenib, Ponatinib [1] [2] |
The definitive method to classify an ATP-competitive inhibitor as Type I or Type II is through X-ray crystallography or cryo-Electron Microscopy (cryo-EM) to visualize the inhibitor bound to its kinase target [4] [2].
The following diagram illustrates the structural concepts and experimental workflow used to differentiate between Type I and Type II inhibitors.
While this compound (E7050) is confirmed to be a potent, small-molecule ATP-competitive inhibitor targeting c-Met and VEGFR-2 [5], the search results do not contain a crystallographic structure or an explicit statement classifying it as Type I or II.
However, a strong inference can be made:
To conclusively determine this compound's type, I suggest these next steps:
The table below summarizes the key data from this compound's preclinical studies and its primary clinical trial.
| Aspect | Preclinical Results | Clinical Trial Results (Phase I) |
|---|---|---|
| Study Type | In vitro (cell) & in vivo (animal) models [1] [2] [3] | Phase I dose-escalation in patients with advanced solid tumors [4] |
| Primary Targets | c-Met, Tie2, VEGFR2, EphB4 [1] [2] [3] | c-Met, multiple Eph receptors, c-Kit, Ron [4] |
| Key Effica cy Finding | Synergistic antitumor effect with lenvatinib; overcomes HGF/Met-induced resistance to VEGFR inhibitors [2] [3] | Best overall response: Stable Disease (median duration 85 days) [4] |
| Objective Response Rate | Not applicable (preclinical) | 0% (No Partial or Complete Responses reported) [4] |
| Antitumor Mechanism | Decreased tumor vessel density, inhibited vessel stabilization, reduced pro-angiogenic macrophage infiltration [1] [2] [3] | Pharmacodynamic evidence of c-Met target modulation in tumor biopsies [4] |
| Maximum Tolerated Dose (MTD) | Not applicable (preclinical) | 400 mg, administered orally once daily [4] |
| Common Adverse Events | Tolerable body weight loss in models [1] [3] | Diarrhea (58.8%), Nausea (50%), Vomiting (44.1%), Fatigue (41.2%), Elevated ALT (32.4%) [4] |
The promising preclinical data for this compound, particularly in combination with lenvatinib, was generated through a series of detailed experiments.
The following diagram illustrates the signaling pathways targeted by the lenvatinib and this compound combination and the logical flow of the preclinical experimental workflow.
The transition from preclinical success to clinical outcomes for this compound reveals a common challenge in drug development.
The data on this compound presents a clear case of the "translational gap" in oncology drug development.
For the scientific community, this compound remains an excellent example of a sophisticated preclinical tool that helped illuminate complex resistance mechanisms to anti-angiogenic therapy. Its clinical trajectory underscores the critical importance of patient selection, predictive biomarkers, and the potential need for combination strategies even in the clinical setting to replicate the success seen in the laboratory.
This compound (also known as E7050) is a small molecule, ATP-competitive inhibitor that primarily targets the c-Met (also known as MET) and VEGFR-2 receptor tyrosine kinases [1]. The table below summarizes its key preclinical characteristics:
| Attribute | Description |
|---|---|
| Primary Targets | c-Met, VEGFR-2, and other members of the Eph receptor family [1] |
| Mechanism | ATP-competitive inhibitor [1] |
| c-Met Inhibition (IC₅₀) | 14 nM (in MKN45 cells) [1] |
| VEGFR-2 Inhibition (IC₅₀) | 16 nM (in HUVEC cells) [1] |
| Cellular Activity | Inhibits HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation [1] |
| Potential Indications | Investigated as a potential therapeutic agent for Hepatocellular Carcinoma (HCC) [2] |
A validated analytical method exists for monitoring this compound concentrations in human plasma, which is crucial for pharmacokinetic studies and Therapeutic Drug Monitoring (TDM) [2].
The search results indicate that predictive biomarker validation for this compound is an area that requires further clinical research.